1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid
Overview
Description
1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid is a derivative of pyrrolidine, a five-membered lactam structure, which is a key building block in organic synthesis. It is particularly useful in the synthesis of various pharmaceuticals and biologically active compounds due to its protected amino group and carboxylic acid functionality.
Synthesis Analysis
The synthesis of related tert-butoxycarbonyl compounds has been explored in various studies. For instance, a Hofmann rearrangement mediated by trichloroisocyanuric acid was used to synthesize a compound with a similar tert-butoxycarbonyl protecting group, demonstrating the versatility of this functional group in organic synthesis . Additionally, the synthesis of chiral auxiliaries and building blocks, such as tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, from L-alanine, shows the potential for creating complex molecules with multiple chiral centers .
Molecular Structure Analysis
The molecular structure and conformation of tert-butoxycarbonyl amino acids have been studied using X-ray crystallography. For example, the crystal structure of a related compound, (1SR, 2RS)-1-[N-tert-butoxycarbonyl)amino]-2-hydroxymethylcylopropane-1-carboxylic acid, revealed the Z-configuration of the cyclopropane ring and a trans conformation of the peptide bond . Such detailed structural analyses are crucial for understanding the reactivity and interaction of these compounds in chemical reactions.
Chemical Reactions Analysis
The tert-butoxycarbonyl group is a common protecting group in peptide synthesis, as it can withstand various reaction conditions and can be removed under mild acidic conditions. The synthesis of N-tert-butoxycarbonyl-thiazolidine carboxylic acid and its derivatives demonstrated the group's stability and the potential for dynamic kinetic resolution in synthesis . Moreover, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid showed the versatility of the tert-butoxycarbonyl group in stereoselective synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butoxycarbonyl compounds are influenced by their molecular structure. For instance, the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate provided insights into its conformation and intermolecular hydrogen bonding patterns . Similarly, the study of (2R,4R)-1-(tert-butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid revealed the envelope conformation of the pyrrolidine ring and the specific dihedral angles between functional groups, which can affect the compound's reactivity and solubility .
Scientific Research Applications
-
Dipeptide Synthesis
- Field : Organic Chemistry
- Summary : tert-Butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) have been used in dipeptide synthesis . These Boc-AAILs are derived from commercially available tert-butoxycarbonyl-protected amino acids .
- Method : The Boc-AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents . A distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .
- Results : The dipeptides were obtained in satisfactory yields in a short time .
-
Deprotection of Boc Amino Acids and Peptides
- Field : Organic Chemistry
- Summary : A method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid has been described . The ionic liquid had low viscosity, high thermal stability, and demonstrated a catalytic effect .
- Method : The method involves the use of a thermally stable ionic liquid for the rapid and effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures .
-
Amino Acid Ionic Liquids
- Field : Organic Chemistry
- Summary : Amino Acid Ionic Liquids (AAILs) have multiple reactive groups and are used for organic synthesis . To expand the applicability of AAILs, a series of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) were prepared .
- Method : The Boc-AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents . A distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .
- Results : The dipeptides were obtained in satisfactory yields in a short time .
-
Deprotection of N-Boc Substrates
- Field : Organic Chemistry
- Summary : A method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid is described . The ionic liquid had low viscosity, high thermal stability and demonstrated a catalytic effect .
- Method : The method involves the use of a thermally stable ionic liquid for the rapid and effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures .
Safety And Hazards
properties
IUPAC Name |
2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-7-5-6-11(12,4)8(13)14/h5-7H2,1-4H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXRKJHVAUKXRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400730 | |
Record name | 1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70400730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid | |
CAS RN |
203869-80-1 | |
Record name | 1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70400730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(tert-butoxy)carbonyl]-2-methylpyrrolidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.